Abt-072

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

has antiviral activity

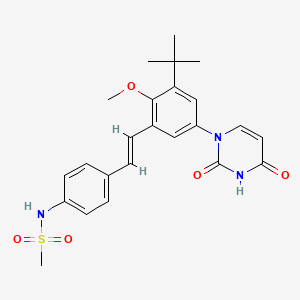

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSTQYSBYEENY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132936-00-5, 1214735-11-1 | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Abt-072

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It exerts its antiviral activity by binding to an allosteric site on the enzyme, known as the Palm I site. This binding event induces a conformational change in the polymerase, thereby preventing the initiation of viral RNA synthesis. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, inhibitory activity, and the development of resistance. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate a deeper understanding for research and drug development purposes.

Introduction to this compound and its Target: The HCV NS5B Polymerase

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. A critical component of the HCV replication machinery is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase responsible for synthesizing new viral RNA genomes. The essential and highly conserved nature of NS5B makes it a prime target for antiviral drug development.

This compound was developed as a direct-acting antiviral agent specifically targeting the NS5B polymerase.[1] As a non-nucleoside inhibitor, it does not compete with the natural nucleotide substrates for the enzyme's active site. Instead, it binds to a distinct allosteric pocket, leading to a non-competitive mode of inhibition.[2]

Molecular Mechanism of Action

The NS5B polymerase has a characteristic "right-hand" structure, comprising finger, palm, and thumb domains. This compound binds to a hydrophobic pocket within the palm domain, designated as the "Palm I" allosteric site.[2] This binding is a high-affinity interaction that stabilizes a closed, inactive conformation of the enzyme. By locking the polymerase in this conformation, this compound prevents the necessary structural rearrangements required for the de novo initiation of RNA synthesis. This allosteric inhibition effectively halts viral replication.

Signaling Pathway of HCV Replication and NS5B Inhibition

The following diagram illustrates the central role of NS5B in the HCV replication cycle and the point of intervention for this compound.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been evaluated in cell-based HCV replicon systems. These systems allow for the study of viral replication in a controlled laboratory setting. The half-maximal effective concentration (EC50) is a key parameter used to quantify the inhibitory activity of an antiviral compound.

| HCV Genotype | EC50 (nM) |

| Genotype 1a | 1.0[3] |

| Genotype 1b | 0.3[3] |

Resistance to this compound

As with many antiviral agents, the emergence of drug resistance is a potential challenge. In the case of this compound, resistance is conferred by specific amino acid substitutions in the NS5B polymerase, particularly within or near the Palm I binding site. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy.

The following mutations in the NS5B polymerase have been identified to confer resistance to this compound:

-

C316Y

-

S368T

-

M414T/I/V

-

Y448H/C

-

S556G

Visualization of NS5B Polymerase with this compound Binding Site and Resistance Mutations

The following diagram illustrates the structure of the HCV NS5B polymerase, highlighting the different domains, the Palm I binding site for this compound, and the locations of key resistance mutations.

Experimental Protocols

HCV Genotype 1a Luciferase Reporter Replicon Assay

This cell-based assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

Materials:

-

Huh-7.5 cells

-

HCV genotype 1a subgenomic replicon encoding a luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Culture: Maintain Huh-7.5 cells harboring the HCV genotype 1a luciferase replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

-

Assay Setup: Seed the replicon-containing cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known NS5B inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

In Vitro NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of purified NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(dT))

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-32P]UTP)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM KCl)

-

This compound (or other test compounds)

-

Scintillation counter

-

Filter plates

Methodology:

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, RNA template/primer, and a mixture of unlabeled rNTPs.

-

Compound Addition: Add serial dilutions of this compound to the reaction wells. Include a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase to each well.

-

Radiolabeling: Add the radiolabeled rNTP to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination and Detection: Stop the reaction by adding EDTA. Transfer the reaction products to a filter plate and wash to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the antiviral activity of a compound like this compound.

Conclusion

This compound is a highly potent non-nucleoside inhibitor of the HCV NS5B polymerase that functions through an allosteric mechanism. By binding to the Palm I site, it induces a conformational change that prevents the initiation of viral RNA synthesis, a critical step in the HCV replication cycle. While effective against genotypes 1a and 1b, the emergence of specific resistance mutations in the NS5B polymerase can compromise its activity. The in-depth understanding of its mechanism of action, coupled with robust in vitro and cell-based assays, is crucial for the continued development of novel and improved therapies for hepatitis C. This technical guide provides a foundational resource for researchers and drug development professionals working in this field.

References

- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

Abt-072 Structure-Activity Relationship: A Technical Guide

This in-depth guide explores the structure-activity relationship (SAR) of Abt-072, a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed from a dihydrouracil-based lead compound, this compound's discovery was guided by key structural modifications aimed at improving its antiviral potency, pharmacokinetic profile, and overall druglike properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound is a direct-acting antiviral (DAA) agent that specifically targets the NS5B polymerase of the hepatitis C virus.[1] As a non-nucleoside inhibitor (NNI), it binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA-dependent RNA polymerase activity.[2] This mode of action prevents the replication of the viral RNA genome, a critical step in the HCV life cycle.[3]

The development of this compound stemmed from a lead compound, inhibitor 1, which possessed a dihydrouracil moiety and an amide linker.[4] While showing initial promise, this lead compound suffered from poor permeability and solubility.[4] The key innovations leading to this compound were the replacement of the amide linkage with a trans-olefin and the substitution of the dihydrouracil with an N-linked uracil.[4][5] These changes significantly enhanced the compound's pharmacokinetic properties and antiviral potency.[4][6]

Structure-Activity Relationship (SAR) Analysis

The SAR of the aryl uracil series, culminating in this compound, was systematically explored by modifying several key regions of the lead compound. The following table summarizes the quantitative data for selected analogs, highlighting the impact of these modifications on antiviral activity.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound | R1 | R2 | Linker | Replicon Activity EC50 (nM) - Genotype 1a | Replicon Activity EC50 (nM) - Genotype 1b |

| 1 | H | H | Amide | 51 | 19 |

| Analog A | Me | H | Amide | >1000 | >1000 |

| Analog B | H | Me | Amide | 250 | 80 |

| This compound | H | H | trans-Olefin | 1 | 0.3 |

| ABT-333 | - | - | N/A (Naphthyl) | 7.7 | 1.8 |

Data compiled from Randolph JT, et al. J Med Chem. 2018.[1]

Key SAR Insights:

-

Linker Modification: The replacement of the flexible amide linker in the lead compound 1 with a more rigid trans-olefin in this compound was a critical discovery. This change locked the molecule in a more bioactive conformation, leading to a significant improvement in potency.[4] It also contributed to enhanced permeability and solubility.[4]

-

Uracil vs. Dihydrouracil: The substitution of the dihydrouracil ring with a planar N-linked uracil moiety resulted in improved potency in the genotype 1 replicon assay.[4][6]

-

Aromatic Substituents: Exploration of substituents on the terminal aryl ring (R1 and R2) indicated that small, electron-donating or electron-withdrawing groups were generally well-tolerated, though unsubstituted analogs often displayed the best activity. Large, bulky groups were found to be detrimental to antiviral potency.

-

Comparison with ABT-333: The related compound, ABT-333 (Dasabuvir), features a naphthyl group instead of the phenyl-olefin moiety of this compound.[7][8] While both are potent NS5B inhibitors, the more flexible trans-olefin linker in this compound was found to disrupt the planarity of the aromatic system, which had implications for its physicochemical properties, such as crystal packing and solubility, when compared to the more planar ABT-333.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of this compound and its analogs.

HCV Replicon Assay

This cell-based assay is used to determine the potency of compounds in inhibiting HCV RNA replication.

Methodology:

-

Cell Culture: Huh7 cells containing a subgenomic HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.

-

Luciferase Reporter Assay: The replicon often contains a luciferase reporter gene. After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the replicon activity, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Methodology:

-

Enzyme and Template: Purified recombinant HCV NS5B polymerase and a suitable RNA template (e.g., a homopolymeric template like poly(A) with an oligo(U) primer) are used.

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³³P]UTP), MgCl₂, and dithiothreitol (DTT).

-

Compound Incubation: The test compound is pre-incubated with the enzyme before initiating the reaction by adding the rNTPs.

-

RNA Synthesis and Detection: The reaction proceeds at 30°C and is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate, and the incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.

Caption: HCV Replication Cycle and the Site of Action of this compound.

Caption: Logical Flow of the Structure-Activity Relationship Leading to this compound.

Caption: General Experimental Workflow for the Evaluation of this compound Analogs.

Conclusion

The discovery of this compound is a prime example of successful lead optimization driven by a thorough understanding of structure-activity relationships. The strategic modifications of the initial lead compound, particularly the introduction of the trans-olefin linker and the N-linked uracil, effectively addressed the shortcomings in potency and pharmacokinetics. This resulted in a highly potent, orally bioavailable inhibitor of the HCV NS5B polymerase. The detailed SAR and experimental data presented in this guide provide a comprehensive overview for researchers in the field of antiviral drug discovery.

References

- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Progress of Hepatitis C Virus Non-structural Protein 5B Polymerase Inhibitors [pps.cpu.edu.cn]

- 6. Hepatitis C Viral Replication Complex [mdpi.com]

- 7. 3D conformation and crystal interaction insights into drug development challenges for HCV drug analogues via molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of Abt-072

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery marked a significant advancement in the development of direct-acting antiviral agents (DAAs) for the treatment of chronic HCV infection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its biological context and development workflow are included to support researchers and drug development professionals in the field of antiviral therapeutics.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. A crucial enzyme for the replication of the HCV genome is the nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1] The NS5B polymerase is a prime target for antiviral drug development due to its essential role in the viral life cycle and the absence of a homologous enzyme in humans.[2] this compound emerged from a dedicated drug discovery program aimed at identifying potent and selective inhibitors of the HCV NS5B polymerase.[3]

Discovery of this compound

The development of this compound was the result of a focused medicinal chemistry effort to optimize an initial lead compound. The lead compound, a dihydrouracil derivative, showed promising activity but had suboptimal pharmacokinetic properties. The key strategic modifications that led to the discovery of this compound included:

-

Replacement of an amide linker with a trans-olefin: This change was designed to improve the compound's permeability and solubility by removing a hydrogen bond donor and increasing conformational flexibility. This modification resulted in significantly improved pharmacokinetic profiles in preclinical species.[3][4]

-

Substitution of the dihydrouracil with an N-linked uracil: This alteration led to a notable increase in potency in the HCV genotype 1 replicon assay.[3]

These rational design choices culminated in the identification of this compound, a trans-stilbene analog with excellent oral bioavailability and potent anti-HCV activity.[2][5]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While the full, detailed experimental protocol from the primary literature is proprietary, the general synthetic strategy can be outlined based on published information. The core of the synthesis involves the construction of the trans-stilbene scaffold, followed by the attachment of the uracil and sulfonamide moieties.

General Synthetic Scheme:

A plausible synthetic route, based on common organic chemistry methodologies for stilbene and biaryl synthesis, would likely involve a Horner-Wadsworth-Emmons or a Wittig reaction to create the central trans-olefin bond. This would be followed by functional group manipulations to introduce the uracil and sulfonamide groups.

Mechanism of Action

This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[3] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to allosteric sites on the polymerase.[6] This binding induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.

The HCV replication cycle begins with the virus entering a host cell, where it releases its RNA genome into the cytoplasm. This RNA is then translated into a polyprotein, which is cleaved into individual structural and nonstructural proteins. The NS5B polymerase is a key component of the replication complex, which synthesizes new viral RNA genomes. This compound disrupts this process by binding to an allosteric site on the NS5B protein, thereby preventing the replication of the viral genome.[1][7]

Below is a diagram illustrating the HCV life cycle and the point of inhibition by this compound.

Caption: HCV life cycle and the inhibitory action of this compound on NS5B polymerase.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic properties in preclinical species and humans.

Table 1: In Vitro Activity of this compound

| Parameter | Genotype 1a | Genotype 1b |

| EC50 (nM) | 1.0 | 0.3 |

EC50 (50% effective concentration) values were determined in HCV subgenomic replicon assays.[8]

Table 2: Preclinical and Human Pharmacokinetic Parameters of this compound

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Rat | 10 mg/kg p.o. | 1200 | 4 | 9800 |

| Dog | 5 mg/kg p.o. | 800 | 2 | 5600 |

| Human | 160 mg QD | - | - | - |

Pharmacokinetic data are representative values from preclinical studies and early clinical trials. Specific values for Cmax and AUC in humans at a 160 mg dose were not publicly available in a consolidated format but the dose was shown to result in a mean decrease of 1.5 log10 HCV RNA.[9]

Experimental Protocols

The following are generalized protocols for the key experiments used in the characterization of this compound. These are based on standard methodologies in the field and are intended to provide a framework for researchers.

General Synthesis of a trans-Stilbene Analog (Illustrative)

This protocol describes a general approach for the synthesis of a trans-stilbene core, which is central to the structure of this compound.

Caption: General workflow for the synthesis of a trans-stilbene analog like this compound.

Protocol:

-

Heck Coupling: To a solution of an appropriate aryl halide and a styrene derivative in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Extract the product with an organic solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the trans-stilbene intermediate.

-

Functional Group Introduction: The purified intermediate would then undergo further reactions to introduce the uracil and sulfonamide moieties using standard synthetic transformations.

HCV NS5B Polymerase Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of a compound against the HCV NS5B polymerase.

Caption: Workflow for a typical HCV NS5B polymerase inhibition assay.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a biotinylated oligo(U)/poly(A) template/primer, and a buffer solution (e.g., Tris-HCl, MgCl2, KCl, DTT).

-

Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone (as a vehicle control) to the wells.

-

Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: Initiate the polymerase reaction by adding a mixture of ATP, CTP, GTP, and [3H]-UTP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 2 hours).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Measurement: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA product. Wash the plate to remove unincorporated [3H]-UTP.

-

Data Analysis: Measure the amount of incorporated [3H]-UTP using a scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Conclusion

This compound is a testament to the power of rational drug design in the development of effective antiviral therapies. Its discovery, based on the strategic optimization of a lead compound, resulted in a potent and orally bioavailable inhibitor of the HCV NS5B polymerase. This technical guide has provided a detailed overview of the key aspects of this compound's discovery and synthesis, its mechanism of action, and the experimental methodologies used in its characterization. The provided data and diagrams serve as a valuable resource for researchers and professionals working on the next generation of antiviral agents.

References

- 1. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor this compound Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]

- 10. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical and Structural Data

An In-depth Technical Guide on the Physicochemical Properties of Abt-072

This compound is a potent, orally bioavailable non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][3][4][5][6][7][8] Developed as a direct-acting antiviral (DAA), its mechanism involves binding to the "palm I site" of the NS5B enzyme, thereby obstructing its function.[9] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

The fundamental chemical and physical properties of this compound are summarized below. This data is critical for understanding its behavior in both in vitro and in vivo systems.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇N₃O₅S | [1][2][3][6][10][11] |

| Molecular Weight | 469.55 g/mol | [1][2][3][11] |

| CAS Number | 1132936-00-5 | [1][3][6][10] |

| Appearance | Off-white to yellow solid powder | [1][6] |

| Computed XLogP3 | 3.6 | [10] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | [10] |

| SMILES | CS(=O)(NC1=CC=C(/C=C/C2=CC(N(C(N3)=O)C=CC3=O)=CC(C(C)(C)C)=C2OC)C=C1)=O | [1][10] |

| InChIKey | XMZSTQYSBYEENY-RMKNXTFCSA-N | [10] |

Solubility Profile

This compound is characterized by extremely low intrinsic aqueous solubility.[12] This property presents significant challenges for formulation and oral bioavailability. Consequently, various enabling technologies and formulation strategies are necessary to achieve adequate in vivo exposure.[12] The compound's solubility is significantly higher in organic solvents.

Table 3: Solubility of this compound

| Solvent | Concentration | Notes | Source |

| DMSO | 80 mg/mL (170.38 mM) | Requires sonication for dissolution. | [1][3] |

| Aqueous Media | Extremely low intrinsic solubility | Formulation is critical for bioavailability. | [12] |

Mechanism of Action: HCV NS5B Polymerase Inhibition

This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to a distinct allosteric site on the enzyme known as the "palm I site".[9] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby halting viral RNA replication.

Caption: Mechanism of this compound inhibiting HCV replication by binding to the NS5B polymerase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the physicochemical properties of drug candidates like this compound.

Preparation of Stock Solutions

For in vitro assays, a concentrated stock solution of this compound is typically prepared in a suitable organic solvent.

-

Objective: To create a high-concentration stock solution for serial dilution.

-

Protocol:

-

Weigh the required mass of this compound solid powder in a clean vial.

-

Add the calculated volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 80 mg/mL).[1]

-

Facilitate dissolution by subjecting the mixture to ultrasonication until a clear solution is obtained.[1]

-

Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) and aliquot to prevent repeated freeze-thaw cycles.[1]

-

Dual pH, Two-Phase Dissolution Method for Formulation Assessment

Due to its low aqueous solubility, assessing the performance of different this compound formulations requires a specialized in vitro method that can simulate the physiological conditions of the gastrointestinal tract and predict in vivo bioavailability. The dual pH, two-phase dissolution-partition system was developed for this purpose.[12]

-

Objective: To evaluate how different formulations maintain supersaturation and influence the amount of drug available for absorption by simulating the pH transition from the stomach to the small intestine.[12][13]

-

Methodology:

-

Phase 1 (Acidic Condition): The this compound formulation is introduced into an aqueous dissolution medium at pH 2, simulating the stomach environment. An immiscible organic phase (e.g., octanol) is layered on top to act as a sink for the dissolved drug, mimicking absorption.[12]

-

Phase 2 (Neutral Condition): After a set period, the pH of the aqueous medium is adjusted to 6.5 to simulate the transition into the small intestine.[12]

-

Analysis: The system is agitated throughout the experiment. Samples are periodically taken from the octanol phase to quantify the concentration of this compound that has partitioned from the aqueous phase.

-

Correlation: The concentration of this compound in the octanol phase over time, particularly after the pH shift, is correlated with in vivo exposure observed in preclinical (dog) and clinical (human) studies. This method effectively differentiates formulations based on their ability to sustain a supersaturated state and enhance bioavailability.[12]

-

Caption: Workflow for the dual pH, two-phase dissolution method to assess this compound formulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. molnova.cn [molnova.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.1132936-00-5 BOC Sciences United States [bocscichem.lookchem.com]

- 7. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]

- 8. This compound - Nordic Biosite [nordicbiosite.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C24H27N3O5S | CID 57775240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cenmed.com [cenmed.com]

- 12. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound this compound With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Abt-072: An In-Depth Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abt-072 is a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] Developed as a direct-acting antiviral (DAA), its mechanism of action involves allosteric inhibition of the viral polymerase, thereby preventing viral RNA replication.[1][5] Extensive in vitro studies have demonstrated its nanomolar potency against HCV genotypes 1a and 1b.[2] Clinical trials have explored its use in combination with other DAAs for the treatment of chronic HCV infection.[3] Based on currently available public domain data, the antiviral activity of this compound appears to be highly specific to Hepatitis C Virus, with no published evidence of significant activity against other viruses, including other members of the Flaviviridae family such as Dengue virus, West Nile virus, Zika virus, or Yellow Fever virus. This document provides a comprehensive overview of the known antiviral spectrum of this compound, its mechanism of action, quantitative activity data, and the experimental protocols used for its characterization.

Mechanism of Action: NS5B Polymerase Inhibition

This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][3][4] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the polymerase enzyme.[1][5] This binding induces a conformational change in the enzyme, rendering it inactive and thus halting viral RNA synthesis.[1] this compound specifically binds to an allosteric site within the "palm" domain of the NS5B polymerase.[6] This targeted action is highly specific to the viral polymerase, which is a key advantage for minimizing off-target effects in human cells.[5]

References

- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

In Vitro Characterization of Abt-072: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] This document provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, potency against clinically relevant HCV genotypes, and key physicochemical properties. Detailed, representative experimental protocols and visualizations of the relevant biological pathways and workflows are provided to support further research and development efforts.

Core Efficacy and Physicochemical Properties

This compound was identified through a medicinal chemistry effort to improve upon earlier lead compounds. This optimization resulted in a molecule with enhanced permeability and solubility, leading to favorable pharmacokinetic properties.[1] The key in vitro efficacy data for this compound are summarized in the table below.

| Parameter | Value | HCV Genotype | Assay System |

| EC50 | 1.0 nM | 1a | Subgenomic Replicon Assay |

| EC50 | 0.3 nM | 1b | Subgenomic Replicon Assay |

Table 1: In Vitro Potency of this compound against HCV Genotypes 1a and 1b.[2]

Mechanism of Action

This compound functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to a specific allosteric site known as the "palm I site," which is located in the palm domain of the enzyme.[1] This binding event induces a conformational change in the NS5B polymerase, ultimately blocking the initiation of RNA synthesis.[1] By preventing the polymerase from carrying out its essential function in viral replication, this compound effectively inhibits the propagation of the hepatitis C virus.

Figure 1: this compound binds to the Palm I allosteric site of HCV NS5B polymerase, preventing RNA synthesis initiation.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound. These are based on standard methodologies for this class of antiviral compounds.

HCV Subgenomic Replicon Assay (Luciferase-Based)

This cell-based assay is used to determine the potency of this compound in inhibiting HCV RNA replication within human hepatoma cells.

1. Cell Culture and Seeding:

-

Culture Huh-7 cells, or a highly permissive subclone, containing a bicistronic subgenomic HCV replicon of genotype 1a or 1b. The replicon should also contain a luciferase reporter gene.

-

Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.

2. Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM.

-

Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid toxicity.

-

Remove the existing medium from the cells and add the medium containing the diluted this compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

3. Incubation and Lysis:

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, wash the cells with PBS and lyse them using a suitable luciferase lysis buffer.

4. Luciferase Assay and Data Analysis:

-

Add the luciferase substrate to the cell lysates and measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Figure 2: Workflow for determining the EC50 of this compound using a luciferase-based HCV replicon assay.

NS5B Polymerase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.

1. Reagents and Buffers:

-

Purified, recombinant HCV NS5B polymerase (genotype 1a or 1b).

-

RNA template.

-

Reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.

-

Ribonucleotide triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP.

-

This compound diluted in DMSO.

2. Assay Procedure:

-

In a 96-well plate, combine the reaction buffer, NS5B polymerase, and this compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture.

-

Initiate the reaction by adding the RNA template and the NTP mix.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection and Data Analysis:

-

Capture the newly synthesized RNA on a filter membrane or through other separation techniques.

-

Quantify the amount of incorporated labeled NTP using a scintillation counter or fluorescence reader.

-

Determine the IC50 value by plotting the percentage of polymerase inhibition against the this compound concentration.

Selectivity Counter-Screening Assay

To assess the selectivity of this compound, its inhibitory activity is tested against other relevant polymerases.

1. Selection of Counter-Targets:

-

Human DNA and RNA polymerases (e.g., Pol α, Pol β, Pol γ, RNA Pol II).

-

Other viral RNA-dependent RNA polymerases (e.g., from influenza virus, poliovirus).

2. Assay Performance:

-

Utilize established enzymatic assays for each of the selected polymerases. The assay conditions (buffer, template, NTPs) should be optimized for each specific enzyme.

-

Test this compound at a range of concentrations, typically up to a high concentration (e.g., 10 µM or higher) to determine the IC50 for each off-target polymerase.

3. Selectivity Index Calculation:

-

The selectivity index (SI) is calculated as the ratio of the IC50 for the off-target polymerase to the EC50 or IC50 for the HCV NS5B polymerase. A high SI value indicates good selectivity.

References

Abt-072 Interaction with Viral RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral therapies. Unlike nucleoside inhibitors that act as chain terminators, this compound functions through an allosteric mechanism, binding to a site remote from the catalytic center of the enzyme. This binding event induces a conformational change in the polymerase, ultimately inhibiting its ability to synthesize viral RNA. This technical guide provides an in-depth overview of the interaction of this compound with the viral replication machinery, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

This compound does not directly bind to viral RNA. Instead, its antiviral activity stems from its specific interaction with the HCV NS5B polymerase. This compound is classified as a Palm I site inhibitor, meaning it binds to a distinct allosteric pocket within the palm domain of the NS5B enzyme.[2] This binding is non-competitive with respect to the nucleotide substrates of the polymerase.

The binding of this compound to the Palm I site induces a conformational change in the NS5B polymerase. This structural alteration, though distant from the active site, prevents the enzyme from adopting the necessary conformation for efficient RNA synthesis. The inhibition likely occurs at the initiation stage of RNA replication, preventing the formation of a productive polymerase-RNA template complex. This allosteric inhibition effectively halts the replication of the viral genome.

Quantitative Data

The potency of this compound has been primarily characterized through in vitro replicon assays, which measure the inhibition of viral RNA replication in a cellular context. The available data is summarized in the table below.

| Parameter | HCV Genotype | Value | Assay Type | Reference |

| EC50 | Genotype 1a (GT1a) | 1.1 nM | Replicon Assay | [2] |

| EC50 | Genotype 1b (GT1b) | 0.3 nM | Replicon Assay | [1][2] |

| IC50 (Stilbene Analog) | Genotype 1b (GT1b) | 0.7 nM | Enzyme Inhibition Assay | [2] |

Note: The IC50 value is for a close structural analog of this compound and is indicative of its direct inhibitory activity against the NS5B polymerase.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is a cell-based method to quantify the antiviral activity of a compound by measuring the inhibition of HCV RNA replication. It utilizes a subgenomic HCV replicon that contains a luciferase reporter gene.

Methodology:

-

Cell Culture: Huh-7 (human hepatoma) cells harboring a stable subgenomic HCV replicon with a luciferase reporter are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418).

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing the serially diluted this compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Luciferase Activity Measurement:

-

The cells are lysed, and the luciferase substrate is added.

-

Luminescence is measured using a luminometer. The signal is proportional to the level of replicon RNA.

-

-

Data Analysis:

-

The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cell viability can be assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the selectivity index (CC50/EC50).

-

HCV NS5B Polymerase Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.

Methodology:

-

Reagents:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).

-

RNA primer (e.g., oligo(U)).

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³³P]UTP or fluorescently tagged UTP).

-

This compound serially diluted in DMSO.

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, and a non-ionic detergent).

-

-

Assay Procedure:

-

The NS5B polymerase, RNA template, and primer are pre-incubated in the assay buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of the rNTP mix.

-

The reaction is allowed to proceed at 30°C for a defined period (e.g., 1-2 hours).

-

-

Detection of RNA Synthesis:

-

The reaction is stopped, and the newly synthesized RNA is captured (e.g., by precipitation or on a filter membrane).

-

The amount of incorporated labeled rNTP is quantified using a scintillation counter or a fluorescence reader.

-

-

Data Analysis:

-

The IC50 value (the concentration of the compound that inhibits 50% of the polymerase activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Experimental workflows for determining the antiviral activity of this compound.

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.

References

- 1. This compound | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Abt-072 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] It exhibits nanomolar potency against HCV genotype 1a and 1b replicons in vitro.[1][2] As a "palm I site inhibitor," this compound binds to an allosteric site within the palm domain of the NS5B polymerase, thereby inhibiting viral RNA replication. This document provides detailed protocols for the key in vitro assays used to characterize the activity of this compound: a biochemical NS5B polymerase inhibition assay and a cell-based HCV replicon assay.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against HCV genotypes 1a and 1b.

| Assay Type | HCV Genotype | Parameter | Value (nM) |

| HCV Replicon Assay | Genotype 1a | EC50 | 1 |

| HCV Replicon Assay | Genotype 1b | EC50 | 0.3 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

Signaling Pathway of HCV Replication and Inhibition by this compound

The HCV NS5B polymerase is the catalytic core of the viral replication complex. It synthesizes a negative-strand RNA intermediate using the positive-strand viral genome as a template. This intermediate then serves as a template for the synthesis of new positive-strand viral genomes. This compound, as a non-nucleoside inhibitor, binds to an allosteric site in the palm I region of the NS5B polymerase, inducing a conformational change that ultimately blocks the initiation of RNA synthesis.

References

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbkmc.bkmc.edu.pk [jbkmc.bkmc.edu.pk]

Abt-072 cell-based assay methods

Application Notes: Abt-072

Introduction

This compound is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] The NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As a direct-acting antiviral (DAA), this compound targets this key viral enzyme, effectively halting viral proliferation.[2][3] It has demonstrated nanomolar potency in vitro against HCV genotypes 1a and 1b, making it a significant compound in the study of HCV therapeutics.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and cytotoxicity of this compound.

Mechanism of Action

This compound functions by binding to a specific site on the HCV NS5B polymerase, distinct from the active site where nucleosides bind. This allosteric inhibition induces a conformational change in the enzyme, preventing it from synthesizing viral RNA and thereby blocking the replication cycle of the virus.

Caption: Mechanism of this compound inhibiting HCV NS5B polymerase to block viral replication.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and provide a template for presenting cytotoxicity data from cell-based assays.

Table 1: Efficacy of this compound in HCV Replicon Assays

| HCV Genotype | EC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|

| Genotype 1a | 1 | Not Specified | [1] |

| Genotype 1b | 0.3 | Not Specified |[1] |

Table 2: Template for Cytotoxicity Data

| Cell Line | Assay Type | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) |

|---|---|---|---|

| Huh-7 | MTT Assay | Data | Calculated Value |

| HepG2 | ATP Assay | Data | Calculated Value |

| PBMCs | MTS Assay | Data | Calculated Value |

Experimental Protocols

Protocol 1: HCV Replicon Assay for Efficacy Determination

This assay measures the ability of this compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon. The replicon often includes a reporter gene, such as luciferase, allowing for a quantitative measure of replication.

Caption: Workflow for determining the efficacy (EC₅₀) of this compound using an HCV replicon assay.

Methodology:

-

Cell Seeding:

-

Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

-

Trypsinize and count the cells. Seed the cells into white, clear-bottom 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar. Typically, an 8 to 10-point, 3-fold dilution series is appropriate. Include a vehicle control (DMSO only).

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the this compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Luminescence Reading:

-

Equilibrate the plates and the luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to room temperature.

-

Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix on an orbital shaker for 5-10 minutes to induce cell lysis and stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data to the vehicle control (DMSO), which represents 100% replication.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the 50% effective concentration (EC₅₀) using a non-linear regression curve fit (e.g., four-parameter logistic model).

-

Protocol 2: Cell Viability and Cytotoxicity Assays

It is crucial to assess whether the observed reduction in viral replication is due to specific antiviral activity or general cytotoxicity. Standard assays like MTT, MTS, or ATP-based luminescence can be used.

Caption: General workflow for determining the cytotoxicity (CC₅₀) of this compound.

A. MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which reflects their viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5]

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the HCV Replicon Assay protocol, using a suitable cell line (e.g., Huh-7 or HepG2).

-

Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).

-

MTT Addition:

-

Solubilization:

-

Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.[5]

-

Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against drug concentration.

B. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[6] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the HCV Replicon Assay protocol, using opaque-walled 96-well plates suitable for luminescence.

-

Incubation: Incubate the plates for the same duration as the efficacy assay (e.g., 72 hours).

-

Signal Generation:

-

Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature for approximately 30 minutes.[5]

-

Add a volume of reagent equal to the culture medium volume in each well (e.g., 100 µL).[5][6]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: Calculate the CC₅₀ value as described for the MTT assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Abt-072 Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an enzymatic assay to evaluate the inhibitory activity of Abt-072 against the Hepatitis C Virus (HCV) NS5B polymerase. This compound is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3]

Mechanism of Action

This compound acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that compete with natural nucleotide triphosphates (NTPs) for the active site, NNIs bind to allosteric sites on the enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing RNA synthesis. This compound specifically binds to a site on the "thumb" domain of the NS5B polymerase, approximately 35 Å from the catalytic active site in the "palm" domain.[4] This allosteric inhibition effectively halts the process of viral RNA replication.

dot

Caption: this compound inhibits HCV replication by allosterically binding to the NS5B polymerase.

Enzymatic Assay Protocol

This protocol is designed for a 96-well plate format and utilizes a radioactivity-based method to measure the incorporation of a labeled nucleotide into a newly synthesized RNA strand.

Materials and Reagents

Table 1: Reagents and Materials

| Reagent/Material | Supplier/Source | Notes |

| Recombinant HCV NS5B Polymerase (genotype 1b) | Commercial or in-house | Truncated, soluble forms (e.g., ΔC21, ΔC55) are commonly used.[5] |

| Poly(A) RNA template | Commercial | |

| Oligo(U)12 primer (5'-biotinylated) | Commercial | For SPA-based detection. |

| ATP, CTP, GTP, UTP solution | Commercial | High purity, nuclease-free. |

| [³³P]-UTP or [³H]-UTP | Commercial | Radiolabeled nucleotide. |

| This compound | Synthesized or Commercial | Prepare a stock solution in 100% DMSO. |

| Assay Buffer Components | See Table 2 | |

| Stop Solution | 100 mM EDTA | |

| Scintillation Proximity Assay (SPA) beads (streptavidin-coated) | Commercial | For detection of biotinylated product. |

| 96-well reaction plates | Commercial | |

| Scintillation counter | N/A |

Assay Buffer Composition

The composition of the assay buffer is critical for optimal enzyme activity. The following table summarizes a typical buffer composition based on various published protocols.

Table 2: Assay Buffer Composition

| Component | Final Concentration | Purpose | References |

| Tris-HCl or HEPES | 20-50 mM | Buffering agent | [5][6][7][8] |

| pH | 7.5 | Optimal pH for enzyme activity | [5][6][7][8] |

| MgCl₂ or MnCl₂ | 5 mM | Divalent cation cofactor | [5][6][7][8] |

| KCl or NaCl | 10-30 mM | Salt for ionic strength | [5][6][7][8] |

| Dithiothreitol (DTT) | 1 mM | Reducing agent | [5][6][7] |

| EDTA | 1 mM | Chelating agent | [5][6] |

| RNase Inhibitor | 0.2-1 U/µL | Prevents RNA degradation | [5][8] |

| Glycerol | 3-5% (v/v) | Enzyme stabilization | [5][8] |

| Detergent (e.g., IGEPAL, Triton X-100) | 0.01-0.05% (v/v) | Prevents non-specific binding | [5][8] |

Experimental Workflow

dot

Caption: Workflow for the HCV NS5B polymerase enzymatic assay.

Step-by-Step Protocol

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial 3-fold dilution of the this compound stock solution in DMSO to create a concentration gradient.

-

-

Reaction Setup:

-

In a 96-well plate, add 2 µL of each this compound dilution. Include wells with DMSO only as a negative control (100% activity) and wells with a known NS5B inhibitor as a positive control.

-

Prepare a master mix containing the assay buffer, recombinant NS5B enzyme (final concentration 2-10 nM), poly(A) template (10 µg/mL), and 5'-biotinylated oligo(U)12 primer (250 nM).[5][8]

-

Add 38 µL of the enzyme/template master mix to each well.

-

Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[5][6]

-

-

Reaction Initiation and Incubation:

-

Prepare an NTP mix containing ATP, CTP, and GTP at a final concentration of 500 µM each, and UTP at 1 µM.[9] Spike the mix with [³³P]-UTP or [³H]-UTP (e.g., 0.5 µCi per reaction).[5][8]

-

Initiate the polymerase reaction by adding 10 µL of the NTP mix to each well. The final reaction volume will be 50 µL.

-

Incubate the plate at 30°C for 90-120 minutes.[5]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 20 µL of 100 mM EDTA solution to each well.

-

Add 50 µL of streptavidin-coated SPA beads suspended in a suitable buffer to each well.

-

Seal the plate and incubate at room temperature for at least 1 hour to allow the biotinylated RNA product to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of radiolabeled UTP incorporated into the new RNA strand.

-

Data Analysis

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Table 3: Summary of Assay Conditions

| Parameter | Recommended Value/Range | References |

| Enzyme (NS5B) Concentration | 2 - 10 nM | [5][8] |

| Template (Poly(A)) Concentration | 10 µg/mL | [5][7] |

| Primer (Oligo(U)₁₂) Concentration | 250 nM | [5][8] |

| NTP Concentration (unlabeled) | 1 - 500 µM | [5][9] |

| Labeled Nucleotide | [³³P]-UTP or [³H]-UTP | [5][8] |

| Pre-incubation Time | 15 - 20 minutes | [5][6] |

| Reaction Temperature | 30°C | [10] |

| Reaction Time | 90 - 120 minutes | [5] |

| Final Reaction Volume | 50 µL | [9] |

Disclaimer: This protocol is intended as a guideline. Optimal conditions may vary depending on the specific enzyme preparation, reagents, and instrumentation used. It is recommended to perform initial optimization experiments for key parameters such as enzyme and substrate concentrations. Always follow appropriate laboratory safety procedures when handling radioactive materials.

References

- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 10. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Abt-072 in HCV Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Abt-072, a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The information provided is intended to guide researchers in utilizing this compound for in vitro studies involving HCV replicon systems.

Introduction

This compound is a direct-acting antiviral (DAA) that targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[1][2] As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[2][3] Specifically, it has been identified as a Palm I site binder.[2] This mechanism of action is distinct from nucleoside inhibitors that act as chain terminators. This compound has demonstrated potent activity against HCV genotype 1 replicons in cell culture.[4][5]

Data Presentation

The following tables summarize the in vitro efficacy, cytotoxicity, and resistance profile of this compound.

Table 1: In Vitro Activity of this compound Against HCV Genotype 1 Replicons

| HCV Genotype | Replicon System | EC50 (nM) |

| Genotype 1a | Subgenomic Replicon | 1.0[4][5] |

| Genotype 1b | Subgenomic Replicon | 0.3[4][5] |

Table 2: Cytotoxicity Profile and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) = CC50/EC50 |

| Huh-7 | Data not available | Not applicable |

| Note: A specific CC50 value for this compound in Huh-7 cells is not publicly available. Researchers should determine the CC50 in their specific cell line and replicon system to calculate the selectivity index. A general protocol for determining the CC50 is provided below. The selectivity index is a critical measure of a compound's therapeutic window. |

Table 3: this compound Resistance-Associated Substitutions (RASs) in NS5B

| Amino Acid Substitution | Fold Change in EC50 |

| C316Y | <10 to >1000[6] |

| S368T | <10 to >1000[6] |

| M414T/I/V | <10 to >1000[6] |

| Y448H/C | <10 to >1000[6] |

| S556G | <10 to >1000[6] |

| Note: The fold change in EC50 indicates the level of resistance conferred by the mutation. The wide range suggests that the impact of these mutations can vary. Most of these mutants have been shown to exhibit reduced replication capacity compared to the wild-type replicon.[6] |

Signaling Pathway and Mechanism of Action

This compound inhibits HCV RNA replication by binding to an allosteric site on the NS5B polymerase, specifically the Palm I site. This binding event prevents the conformational changes necessary for the polymerase to initiate and elongate the new viral RNA strand.

Experimental Protocols

The following protocols provide a framework for evaluating this compound in HCV replicon systems. These should be adapted and optimized for specific laboratory conditions and research questions.

Experimental Workflow for this compound Evaluation

Protocol 1: HCV Replicon Inhibition Assay (EC50 Determination)

This protocol is adapted from high-throughput screening assays and utilizes a luciferase reporter system for quantification of HCV replication.[6]

Materials:

-

HCV subgenomic replicon-harboring Huh-7 cells (e.g., genotype 1a or 1b with a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for cell line maintenance)

-

This compound

-

DMSO (cell culture grade)

-

96-well or 384-well clear bottom, white-walled assay plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the HCV replicon cells in DMEM without G418.

-

Seed the cells into the assay plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in DMEM to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.01 nM to 1 µM). The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Include a "no drug" (vehicle control, DMSO only) and a "positive control" (a known HCV inhibitor at a concentration >100x its EC50) for data normalization.

-

Remove the culture medium from the cell plates and add the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control (0% inhibition) and the positive control (100% inhibition).

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

-

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This assay should be run in parallel with the replicon inhibition assay using the same cell line and compound concentrations.

Materials:

-

Huh-7 cells (or the specific replicon-harboring cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

96-well or 384-well clear assay plates

-

MTT reagent or Calcein AM

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Cell Plating and Compound Addition:

-

Follow the same procedure as for the HCV Replicon Inhibition Assay (Steps 1 and 2).

-

-

Incubation:

-

Incubate the plates for the same duration as the inhibition assay (48-72 hours).

-

-

Cell Viability Measurement (Example using MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Normalize the absorbance readings to the vehicle control (100% viability).

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Calculate the CC50 value using a non-linear regression curve fit.

-

Protocol 3: Selection and Analysis of this compound Resistant Replicons

This protocol outlines a general method for generating and characterizing this compound resistant HCV replicons.

Materials:

-

Stable HCV replicon cell line

-